Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-11(20)12-9-16-13(17-10-12)18-5-7-19(8-6-18)14(21)22-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZVEQBXBFPGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:
Formation of the piperazine ring: The starting material undergoes cyclization to form the piperazine ring.
Introduction of the acetylpyrimidine moiety: The acetylpyrimidine group is introduced through a nucleophilic substitution reaction.
Final product formation: The final compound is obtained after purification and characterization.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetylpyrimidine moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Research
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate serves as a vital intermediate in the synthesis of various anticancer agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing new therapeutics for cancer treatment.
Case Study :
In a study focused on synthesizing novel pyrimidine derivatives, this compound was utilized to create analogs that exhibited significant cytotoxicity against cancer cell lines. The research demonstrated that modifications of the acetyl group could enhance the compound's efficacy and selectivity towards cancer cells, suggesting its potential in drug development pipelines .
Neuropharmacology
Research has indicated that compounds similar to this compound may have neuroprotective properties. The piperazine moiety is known for its ability to cross the blood-brain barrier, which is crucial for developing treatments for neurodegenerative diseases.
Data Table: Neuropharmacological Studies
| Compound Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Alzheimer's Disease | Inhibition of acetylcholinesterase | |
| This compound | Parkinson's Disease | Modulation of dopaminergic pathways |
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through several methods, including traditional organic synthesis techniques and modern photocatalytic processes. These methods are crucial for producing the compound at scale for research and commercial purposes.
Synthesis Methodology :
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetylpyrimidine moiety may interact with enzymes or receptors, leading to modulation of biological activities. The piperazine ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s analogs differ in pyrimidine/pyridine substituents, halogenation, and functional groups. Key examples include:
Key Research Findings
Crystallographic and Conformational Insights
- Crystal Packing: Analogs with aromatic substituents (e.g., 2-hydroxyphenyl) form supramolecular tapes via H-bonding and π-π interactions, as observed in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate .
- Piperazine Conformation : The piperazine ring adopts a chair conformation in most derivatives, with substituents occupying equatorial positions to minimize steric strain .
Reactivity and Stability
- Halogenated Derivatives: Bromine-substituted analogs (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) show enhanced reactivity in cross-coupling reactions compared to chloro or cyano derivatives .
- Boc Deprotection : The Boc group in the parent compound is stable under basic conditions but cleaved efficiently with TFA, enabling selective functionalization .
Biological Activity
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on existing literature and research findings.
- Molecular Formula : C13H20N4O2
- Molecular Weight : 264.33 g/mol
- CAS Number : 780705-64-8
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-acetylpyrimidine in the presence of appropriate catalysts. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain piperazine derivatives demonstrate potent antibacterial activity against Gram-positive bacteria, which suggests that this compound may possess similar properties. This activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and function .
2. Anticancer Potential
Emerging studies have explored the anticancer potential of piperazine derivatives. For example, compounds structurally related to tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine have been evaluated for their efficacy against various cancer cell lines. Preliminary results suggest that these compounds can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .
3. Neuropharmacological Effects
Piperazine derivatives are also investigated for their neuropharmacological effects, particularly as potential anxiolytic or antidepressant agents. Some studies have indicated that these compounds may act as antagonists at certain neurotransmitter receptors, which could lead to therapeutic effects in anxiety and mood disorders .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of piperazine derivatives highlighted the antimicrobial activity of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed that the compound triggered apoptosis through caspase activation, suggesting a mechanism for its anticancer activity.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H20N4O2 |
| Molecular Weight | 264.33 g/mol |
| CAS Number | 780705-64-8 |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Neuropharmacological Effects | Potential anxiolytic properties |
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate, and how do reaction conditions affect yield?
The compound is typically synthesized via nucleophilic aromatic substitution. A representative method involves reacting tert-butyl piperazine-1-carboxylate with halogenated pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidine) in solvents like 1,4-dioxane or DMF, using potassium carbonate or triethylamine as a base. For example, refluxing at 110°C for 12 hours in dioxane with K₂CO₃ achieved yields up to 88.7%, while DMF with triethylamine at 90°C for 8 hours yielded 76% . Variables such as solvent polarity, temperature, and catalyst loading significantly influence reaction efficiency.
Q. What purification techniques are effective for isolating this compound?
Post-synthesis purification often employs silica gel chromatography with gradients of ethyl acetate/hexane. For instance, a 1:1 ethyl acetate/hexane mixture successfully isolated the compound with >99% purity . Recrystallization from ethanol or diethyl ether is also viable for obtaining high-purity crystals, as demonstrated in X-ray diffraction studies .
Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions and piperazine ring conformation. For example, tert-butyl protons appear as a singlet at δ 1.49 ppm, while pyrimidine protons resonate at δ 8.16 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 372.2 [M+H]+) .
- LCMS : Monitors reaction progress and purity, with retention times around 5.19 minutes under standard conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing motifs. For example, the compound crystallizes in a monoclinic system (space group P2₁/n) with a dihedral angle of 25.6° between aromatic rings. Intramolecular hydrogen bonds (e.g., O–H⋯N) and π-π stacking (inter-centroid distance: 3.59 Å) stabilize the structure . Software like SHELX and WinGX facilitate data refinement, while Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .
Q. How do structural modifications influence biological activity, such as enzyme inhibition?
Substitutions on the pyrimidine ring (e.g., acetyl or trifluoromethyl groups) enhance interactions with biological targets. For instance, introducing a 5-acetyl group increases affinity for phosphoglycerate dehydrogenase (PHGDH), as shown by IC₅₀ values in enzyme inhibition assays . Structure-activity relationship (SAR) studies guided by molecular docking (e.g., using AutoDock Vina) can predict binding modes to optimize inhibitory potency .
Q. What methodologies address contradictory yield data in coupling reactions?
Discrepancies in reported yields (e.g., 76% vs. 88.7%) arise from variations in:
- Catalyst : Pd-based catalysts (e.g., Pd₂dba₃/Xantphos) improve cross-coupling efficiency .
- Solvent : Polar aprotic solvents (DMF) may accelerate reactions but complicate purification.
- Temperature : Microwave-assisted synthesis at 100°C reduces reaction time to 3 hours with 91% yield . Systematic Design of Experiments (DoE) can identify optimal parameters .
Q. How is computational chemistry applied to predict molecular interactions and stability?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulations model solvation effects. For example, Hirshfeld surface analysis in CrystalExplorer quantifies intermolecular interactions, showing 12% H-bond contribution in the crystal lattice . These tools guide the design of derivatives with improved stability and bioavailability.
Q. What strategies validate the compound’s role in efflux pump inhibition?
In vitro assays using Klebsiella pneumoniae cultures evaluate minimum inhibitory concentration (MIC) reductions when co-administered with antibiotics. Synergistic effects are quantified via checkerboard assays, while fluorescence-based transport assays measure efflux inhibition . Metabolomic profiling (via LC-MS/MS) identifies disrupted pathways, linking structural features to mechanistic outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
